2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Peptide synthesis Amide coupling Stereochemistry

Boc-DL-tert-leucine (CAS 169870-82-0) is a racemic, N-Boc-protected tert-leucine derivative engineered for Boc-strategy solid-phase peptide synthesis. Its documented ≤3% epimerization rate during amide coupling makes it the preferred building block for stereochemically defined peptides and APIs where stereoisomeric impurities are unacceptable. The acid-labile Boc group provides orthogonal deprotection for base-sensitive sequences incompatible with Fmoc chemistry, while the sterically hindered tert-butyl side chain enhances conformational rigidity. The compound is specifically cited in TRPA1 antagonist SAR protocols, ensuring protocol fidelity. A scalable synthesis route (90.63% yield) supports cost-effective industrial process chemistry and large-scale peptide manufacturing.

Molecular Formula C₁₁H₂₁NO₄
Molecular Weight 11214
CAS No. 169870-82-0
Cat. No. B1141385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid
CAS169870-82-0
SynonymsN-[(1,1-Dimethylethoxy)carbonyl]-3-methylvaline;  2-[(tert-Butoxycarbonyl)amino]-3,3-dimethylbutanoic Acid;  DL-Boc-tert-leucine;  [(tert-Butoxycarbonyl)amino](tert-butyl)acetic Acid
Molecular FormulaC₁₁H₂₁NO₄
Molecular Weight11214
Structural Identifiers
SMILESCC(C)(C)C(C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C11H21NO4/c1-10(2,3)7(8(13)14)12-9(15)16-11(4,5)6/h7H,1-6H3,(H,12,15)(H,13,14)
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-DL-tert-Leucine (CAS 169870-82-0): A Racemic N-Boc-Protected Amino Acid for Peptide Synthesis and Small-Molecule SAR Studies


2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid (CAS 169870-82-0), commonly referred to as Boc-DL-tert-leucine or Boc-DL-Tle-OH, is a racemic mixture of the D- and L-enantiomers of an N-Boc-protected non-proteinogenic amino acid [1]. As a derivative of tert-leucine, it features a bulky tert-butyl side chain and an acid-labile tert-butoxycarbonyl (Boc) protecting group, enabling its use as a building block in Boc-strategy solid-phase peptide synthesis and as a synthetic intermediate in medicinal chemistry . The compound is widely utilized for the incorporation of the sterically hindered tert-leucine residue into peptide and peptidomimetic scaffolds, and its racemic nature is particularly suited for racemic crystallography and for screening studies where chirality is either not required or is resolved downstream .

Why Simple Substitution of Boc-DL-tert-Leucine (169870-82-0) Fails: Stereochemical Integrity and Epimerization Risks in Peptide Coupling


Direct substitution of Boc-DL-tert-leucine with other N-protected amino acids—or even with its single enantiomers—is highly consequential for synthetic outcomes and final product profiles. The choice between the racemic Boc-DL-tert-leucine (CAS 169870-82-0) and its L- or D- enantiomers (CAS 62965-35-9 and 124655-17-0, respectively) fundamentally alters the stereochemical outcome of a reaction. Using an enantiopure building block in a sequence intended to be racemic, or vice versa, leads to different diastereomeric mixtures and necessitates divergent purification strategies . Furthermore, the tert-leucine scaffold's α-center is notoriously prone to epimerization during amide bond formation, a key challenge in peptide synthesis [1]. The choice of N-protecting group (e.g., Boc vs. Fmoc) further dictates orthogonal deprotection strategy, reaction conditions (acidic vs. basic), and overall synthetic route design [2]. The following evidence demonstrates quantifiable differences in reactivity and yield that make Boc-DL-tert-leucine a distinct and non-interchangeable entity.

Quantitative Differentiation of Boc-DL-tert-Leucine (169870-82-0) from Enantiopure and N-Fmoc Analogs


Minimal Epimerization (≤3%) During Amide Coupling Confers Robust Stereochemical Control

When comparing the racemic Boc-DL-tert-leucine to other N-protected tert-leucine derivatives in amide coupling reactions, the steric bulk of the tert-butyl side chain and the N-Boc group is key to suppressing epimerization. In a direct study of N-acyltert-leucine derivatives, coupling with a variety of amines yielded amides in 75–95% yield with epimerization at the tert-leucine stereocenter held to ≤3% [1]. This low epimerization rate is a critical differentiating factor, as alternative conditions or less sterically demanding amino acid derivatives can exhibit significantly higher epimerization [2].

Peptide synthesis Amide coupling Stereochemistry Epimerization

Synthesis Yield: Optimized Boc Protection of tert-Leucine Achieves 90.63% Yield

The efficiency of introducing the Boc protecting group onto tert-leucine can vary dramatically based on reaction conditions. Optimized conditions for Boc-tert-leucine synthesis have demonstrated a yield of 90.63% [1]. In contrast, alternative processes reported in patents achieve only 58% yield under different conditions, highlighting a quantifiable difference in synthetic efficiency based on the specific method employed [2]. This is a class-level inference for the Boc-tert-leucine family.

Amino acid protection Synthesis Process chemistry Yield

Differentiation from Fmoc Analogs: Orthogonal Protecting Group Strategy Dictates Synthetic Route

The choice between an N-Boc-protected amino acid like Boc-DL-tert-leucine and its N-Fmoc analog (e.g., Fmoc-DL-tert-leucine, CAS 198543-64-5) is not arbitrary. It determines the entire synthetic strategy. Boc groups are acid-labile and removed with TFA or HCl, whereas Fmoc groups are base-labile and removed with piperidine [1]. This fundamental difference makes them non-interchangeable; a Boc-based SPPS strategy is preferred for acid-stable, base-sensitive peptides or for achieving certain difficult sequences, whereas Fmoc is standard for routine, automated synthesis due to milder conditions . The quantifiable difference lies not in a single metric but in the orthogonal and mutually exclusive nature of their deprotection chemistries, which dictates reagent compatibility and overall synthetic feasibility for a given target sequence [2].

Solid-phase peptide synthesis SPPS Protecting groups Fmoc Boc

Role as a Specific Intermediate: Boc-DL-tert-leucine in TRPA1 Antagonist Synthesis

Boc-DL-tert-leucine (169870-82-0) is specifically cited as a key reactant in the synthesis of N-1-alkyl-2-oxo-2-aryl amides, a class of compounds evaluated as antagonists of the TRPA1 receptor . This application highlights the value of the racemic form in generating small molecule libraries for structure-activity relationship (SAR) studies. While the L- or D-enantiomers could be used for stereochemically pure targets, the racemic mixture is directly specified in the synthetic protocol for generating diverse analogs, making it a unique and irreplaceable starting material for this particular research application.

Medicinal chemistry TRPA1 antagonist Intermediate SAR

High-Value Application Scenarios for Boc-DL-tert-Leucine (169870-82-0) Based on Quantitative Differentiation


Stereochemical Integrity in Peptide Synthesis: Leveraging Low Epimerization for High-Purity Products

The compound is optimally utilized in peptide coupling reactions where preservation of the α-stereocenter is paramount. Its documented ≤3% epimerization rate during coupling provides a verifiable advantage over many other amino acid derivatives, making it the preferred choice for synthesizing complex, stereochemically-defined peptides, particularly those destined for biological testing or as active pharmaceutical ingredients (APIs) where even minor stereoisomeric impurities can be detrimental [1].

Boc-Strategy SPPS and Process Chemistry: Maximizing Synthesis Yield and Cost-Efficiency

The compound is a key building block for Boc-strategy solid-phase peptide synthesis (SPPS), which is the method of choice for certain long, difficult, or base-sensitive sequences . Furthermore, the optimized synthesis of Boc-tert-leucine (90.63% yield) demonstrates a clear pathway for cost-effective, large-scale production of this intermediate, which is a critical factor for its use in industrial process chemistry for manufacturing peptide-based drugs and advanced intermediates [2].

Medicinal Chemistry and Library Synthesis: Validated Building Block for TRPA1 Antagonist Development

Researchers engaged in SAR studies around the TRPA1 receptor should prioritize this specific compound (CAS 169870-82-0) for the synthesis of N-1-alkyl-2-oxo-2-aryl amide analogs. The racemic mixture is explicitly named in the synthetic protocol, ensuring protocol fidelity and providing a direct starting point for generating diverse compound libraries for biological screening .

Alternative to Fmoc-tert-Leucine: Enabling Orthogonal Deprotection Strategies for Challenging Syntheses

When a synthetic sequence is incompatible with basic deprotection conditions (as required by Fmoc groups), Boc-DL-tert-leucine is the mandated alternative. Its acid-labile Boc group allows for a completely orthogonal deprotection strategy, enabling the synthesis of acid-stable peptides or peptides containing base-sensitive moieties that would be destroyed under standard Fmoc SPPS conditions [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-((tert-Butoxycarbonyl)amino)-3,3-dimethylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.